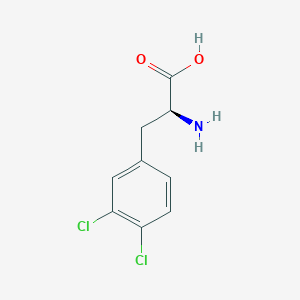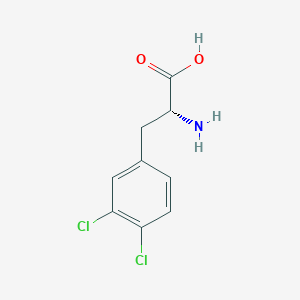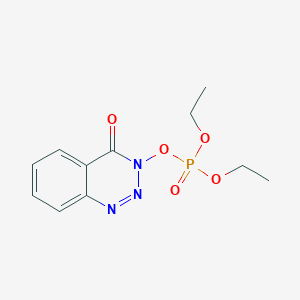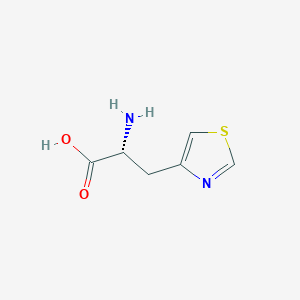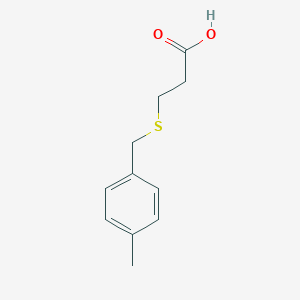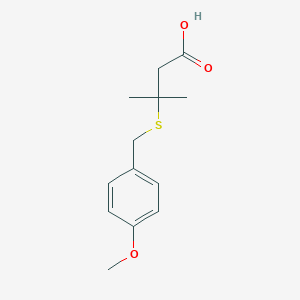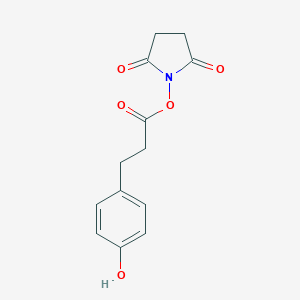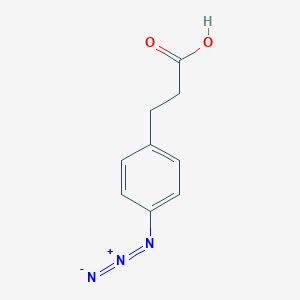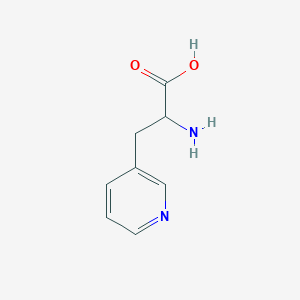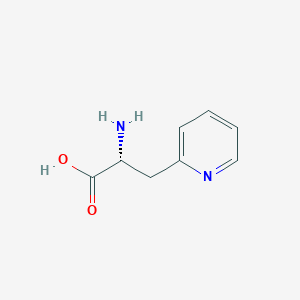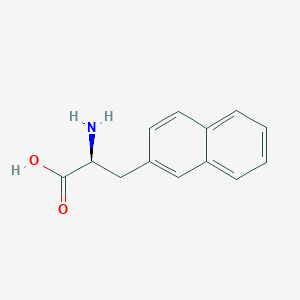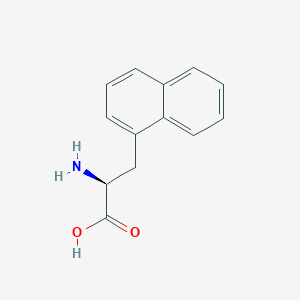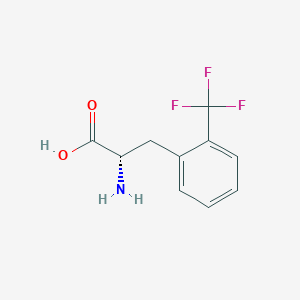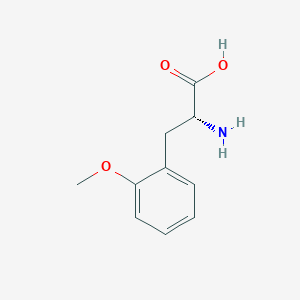
2-甲氧基-D-苯丙氨酸
描述
2-Methoxy-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound features a methoxy group (-OCH3) attached to the phenyl ring, which can significantly alter its chemical properties and biological activities. Phenylalanine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their role as building blocks for various bioactive molecules .
科学研究应用
2-Methoxy-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and other bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D-Phenylalanine typically involves the introduction of a methoxy group to the phenylalanine structure. One common method is the methylation of D-Phenylalanine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the starting material to the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-D-Phenylalanine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as engineered phenylalanine ammonia lyases, has also been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-Hydroxy-D-Phenylalanine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or nitro groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-D-Phenylalanine.
Reduction: 2-Methoxy-D-Phenylalaninol.
Substitution: 2-Halo-D-Phenylalanine derivatives.
作用机制
The mechanism of action of 2-Methoxy-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards these targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. Additionally, it may modulate the activity of neurotransmitter receptors, influencing various physiological processes .
相似化合物的比较
2-Hydroxy-D-Phenylalanine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methoxy-D-Phenylalanine: The methoxy group is positioned at the meta position on the phenyl ring.
4-Methoxy-D-Phenylalanine: The methoxy group is positioned at the para position on the phenyl ring.
Uniqueness: 2-Methoxy-D-Phenylalanine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the methoxy group on the phenyl ring can affect its interaction with molecular targets, leading to distinct pharmacological properties compared to its isomers .
属性
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442716 | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-31-6 | |
| Record name | 2-Methoxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


